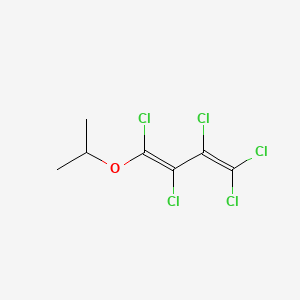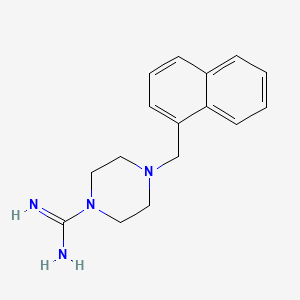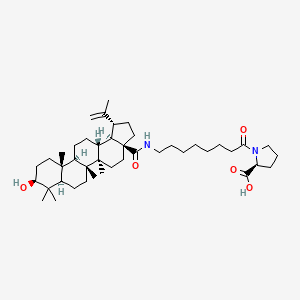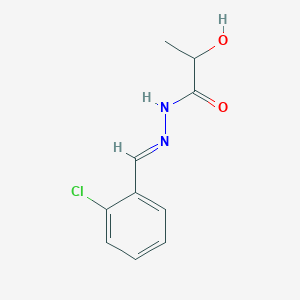
Copper, (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one-O)(2-furancarboxylato-O(sup 1), O(sup 2))(2-furancarboxylato-O(sup 2))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper, (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one-O)(2-furancarboxylato-O(sup 1), O(sup 2))(2-furancarboxylato-O(sup 2))- is a coordination compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a copper ion coordinated with 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one and two furancarboxylate ligands, which contribute to its distinct properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation reaction of 4-amino-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one with 2,5-dihydroxy actophenone to form the chemosensor, which is then reacted with copper ions . The reaction conditions often include the use of methanol and water as solvents in a 6:4 ratio, with the reaction being carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The copper ion can participate in redox reactions, altering its oxidation state.
Substitution: Ligands coordinated to the copper ion can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and different ligands for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol and water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of copper(II) complexes, while substitution reactions can yield new coordination compounds with different ligands.
科学的研究の応用
This compound has several scientific research applications, including:
作用機序
The mechanism by which this compound exerts its effects involves the coordination of the copper ion with the ligands. The binding of copper ions to the chemosensor results in a redshift in the absorption peak, indicating a ligand-to-metal charge transfer mechanism . This interaction stabilizes the complex and enhances its detection capabilities.
類似化合物との比較
Similar Compounds
4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: A precursor in the synthesis of the compound.
2,5-Dihydroxy actophenone: Another precursor used in the synthesis.
Other Copper Complexes: Various copper complexes with different ligands that exhibit similar coordination properties.
Uniqueness
What sets this compound apart is its specific combination of ligands and its ability to act as a highly sensitive chemosensor for copper ions. The unique redshift in absorption peak upon binding with copper ions and its stability make it particularly valuable for applications in environmental monitoring and biological systems .
特性
CAS番号 |
84009-24-5 |
|---|---|
分子式 |
C21H18CuN2O7 |
分子量 |
473.9 g/mol |
IUPAC名 |
copper;1,5-dimethyl-2-phenylpyrazol-3-one;furan-2-carboxylate |
InChI |
InChI=1S/C11H12N2O.2C5H4O3.Cu/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;2*6-5(7)4-2-1-3-8-4;/h3-8H,1-2H3;2*1-3H,(H,6,7);/q;;;+2/p-2 |
InChIキー |
AYRAVIDDOURHPU-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1=COC(=C1)C(=O)[O-].C1=COC(=C1)C(=O)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride](/img/structure/B12735303.png)

